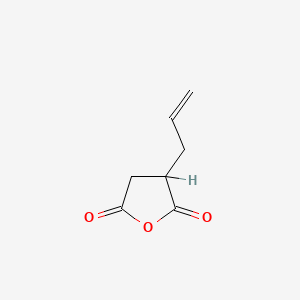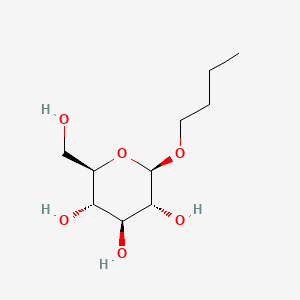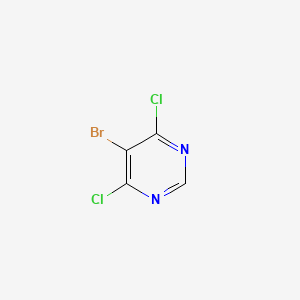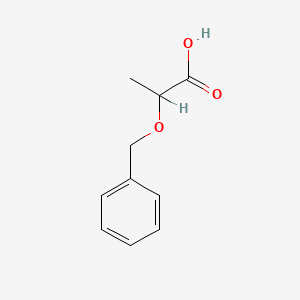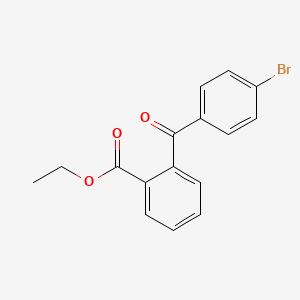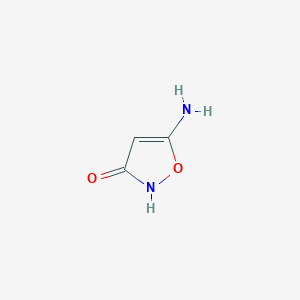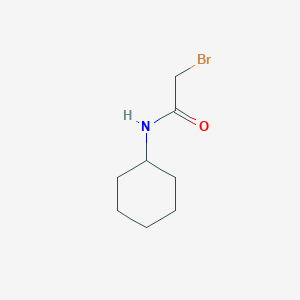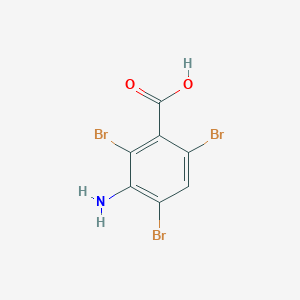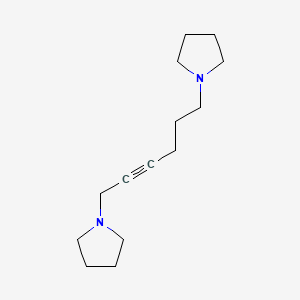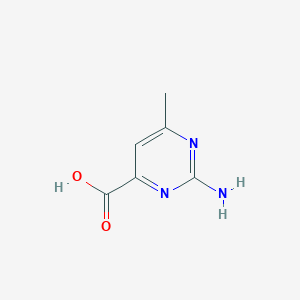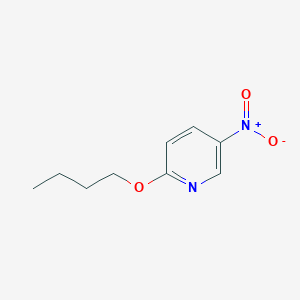
1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one
説明
Synthesis Analysis
The synthesis of 1,2-dihydropyridine derivatives, including compounds similar to "1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one," involves various strategies that allow for structural diversity. For instance, Cho et al. (1989) demonstrated the synthesis of novel 2-chloro-1,4-dihydropyridine derivatives through the chlorination of 2-hydroxy-1,4-dihydropyridines with phosphorus oxychloride, highlighting the versatility in modifying the dihydropyridine core (Cho et al., 1989). Additionally, Tejedor et al. (2014) described a general and practical metal-free protocol for synthesizing 1,2-dihydropyridines with wide structural and functional diversity, showcasing the adaptability of synthetic approaches to generate various dihydropyridine derivatives (Tejedor et al., 2014).
Molecular Structure Analysis
Dihydropyridines exhibit diverse molecular conformations, significantly influenced by their substituents. For example, the study by Rajesh et al. (2010) on a related dihydropyridine compound revealed a flattened-boat conformation for the dihydropyridine ring, with significant interactions between the hydroxy group and the rest of the molecule, demonstrating the impact of molecular structure on the compound's physical and chemical properties (Rajesh et al., 2010).
Chemical Reactions and Properties
Dihydropyridines engage in a variety of chemical reactions, influenced by their functional groups. The reactivity can lead to the formation of novel compounds with potential biological activities. For instance, Babashkina et al. (2022) explored the potential of a dihydropyridine derivative as an inhibitor of SARS-CoV-2 proteins, indicating the significance of chemical properties in medicinal chemistry applications (Babashkina et al., 2022).
Physical Properties Analysis
The physical properties of dihydropyridines, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and substituents. The work by Liu et al. (2011) on the enzymatic synthesis of dihydropyridin-2-ones highlights the importance of understanding these properties for the development of novel synthetic methodologies (Liu et al., 2011).
Chemical Properties Analysis
The chemical properties of "1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one" and related compounds, such as reactivity towards different reagents, stability under various conditions, and potential for chemical modifications, are foundational for their utility in synthetic chemistry and drug design. Silva et al. (2013) provided a comprehensive review of the synthesis of 1,2-dihydropyridines, emphasizing the chemical properties that make these compounds valuable in organic synthesis and pharmaceutical applications (Silva et al., 2013).
科学的研究の応用
Applications in Chemistry and Material Science
- Utility in Synthesis and Pharmaceutical Research : Dihydropyridines like 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one have been influential in pharmaceutical research, particularly in synthesizing drug molecules and natural products such as alkaloids. These compounds, including 1,4-dihydropyridine (1,4-DHP), are crucial in several approved drugs (Sharma & Singh, 2017).
- Synthesis of Highly Substituted Dihydropyridin-2-ones : 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one is involved in the enzymatic synthesis of new compounds with a 3,4-dihydropyridin-2-one core. This process includes domino reactions, indicating the compound's role in complex chemical syntheses (Liu, Liu, Wu, & Lin, 2011).
- In Organometallic Synthesis : It's used in organometallic synthesis, forming pyridine and dihydropyridine-stabilized alkylidene complexes of tungsten(0) and chromium(0), showcasing its role in creating advanced materials and chemical structures (Rudler et al., 1996).
Applications in Biochemistry and Medicine
- As Neutrophil Elastase Inhibitors : Derivatives of 1,4-dihydropyridines, which include structures similar to 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one, have potential applications as inhibitors of neutrophil elastase. This indicates their therapeutic applications in treating diseases like chronic obstructive pulmonary disease and myocardial infarction (Reboud-Ravaux, 2004).
- In Catalysis for Drug Synthesis : The compound is used in catalyzing the synthesis of Hantzsch 1,4-dihydropyridines, a significant reaction in drug synthesis. This showcases its role in facilitating pharmaceutical production processes (Kang, Cao, & Lei, 2016).
Applications in Advanced Drug Development
- Advancements in Medicinal Chemistry : The compound is part of the 1,4-Dihydropyridine group, noted for diverse pharmaceutical applications. These include roles as calcium channel blockers, antioxidants, and in treatments for various conditions like hypertension and diabetes (P. A & Makam, 2022).
Safety And Hazards
The safety data sheet for 1-(2-Hydroxyethyl)-2-pyrrolidone indicates that it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
特性
IUPAC Name |
1-(2-hydroxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-5-8-4-2-1-3-7(8)10/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAKOAYGMSTAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982874 | |
| Record name | 1-(2-Hydroxyethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one | |
CAS RN |
64330-83-2 | |
| Record name | NSC75654 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxyethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


